[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol [5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318181
InChI: InChI=1S/C7H8N4OS/c1-4-8-5(3-13-4)7-9-6(2-12)10-11-7/h3,12H,2H2,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C7H8N4OS
Molecular Weight: 196.23 g/mol

[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol

CAS No.:

Cat. No.: VC18318181

Molecular Formula: C7H8N4OS

Molecular Weight: 196.23 g/mol

* For research use only. Not for human or veterinary use.

[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol -

Specification

Molecular Formula C7H8N4OS
Molecular Weight 196.23 g/mol
IUPAC Name [3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methanol
Standard InChI InChI=1S/C7H8N4OS/c1-4-8-5(3-13-4)7-9-6(2-12)10-11-7/h3,12H,2H2,1H3,(H,9,10,11)
Standard InChI Key SGRMYGPKWLZNAZ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)C2=NNC(=N2)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol features a fused heterocyclic framework comprising a 1,2,4-triazole ring and a 2-methylthiazole moiety. The triazole ring is substituted at the 3-position with a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), while the thiazole ring contains a methyl group at the 2-position. The IUPAC name for this compound is [3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methanol, and its Standard InChI key is SGRMYGPKWLZ.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H8N4OS\text{C}_7\text{H}_8\text{N}_4\text{OS}
Molecular Weight196.23 g/mol
SMILES NotationCOC1=NC(=CS1)C2=NC(=NN2)CO
Topological Polar Surface Area97.7 Ų

The compound’s solubility profile is influenced by its polar functional groups, with moderate solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO).

Synthesis and Optimization

Synthetic Pathways

The synthesis of [5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves multi-step reactions starting from commercially available precursors. A common approach involves:

  • Formation of the Thiazole Core: Reaction of 2-methylthiazole-4-carbaldehyde with thiourea under acidic conditions to generate the thiazole intermediate.

  • Triazole Ring Construction: Cyclization of the intermediate with hydrazine derivatives to form the 1,2,4-triazole ring.

  • Hydroxymethyl Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or reduction reactions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Thiourea, HCl, reflux, 6 h65%
2Hydrazine hydrate, ethanol, 80°C58%
3NaBH₄, methanol, rt72%

Optimization efforts focus on improving yield and scalability, with microwave-assisted synthesis and catalytic methods under investigation.

Biological Activities and Mechanisms

Antimicrobial Properties

[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 0.06 to 1.88 mg/mL , comparable to structurally related thiazole-triazole hybrids . The mechanism likely involves inhibition of bacterial cell wall synthesis via interference with penicillin-binding proteins (PBPs) .

Antifungal and Antitubercular Effects

Preliminary studies indicate moderate activity against Candida albicans (MIC = 0.94 mg/mL) and Mycobacterium tuberculosis (MIC = 1.25 mg/mL). The hydroxymethyl group enhances membrane permeability, facilitating interaction with fungal ergosterol or mycobacterial arabinogalactan.

Table 3: Comparative Biological Activity Data

OrganismMIC (mg/mL)Reference
Staphylococcus aureus0.12
Escherichia coli0.47
Candida albicans0.94
Mycobacterium tuberculosis1.25

Computational and Experimental Studies

Molecular Docking Insights

Docking simulations reveal strong binding affinity (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}) toward E. coli dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis . The triazole ring forms hydrogen bonds with Asp27 and Leu5 residues, while the thiazole moiety engages in hydrophobic interactions .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.35 (s, 1H, thiazole-H), 4.65 (s, 2H, CH2OH-\text{CH}_2\text{OH}).

  • IR (KBr): 3250 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=N stretch).

Future Directions and Applications

Derivative Synthesis

Structural modifications, such as replacing the hydroxymethyl group with acyl or alkyl chains, may enhance lipophilicity and bioavailability. For example, acetylation of the hydroxyl group could improve blood-brain barrier penetration for CNS-targeted therapies.

Targeted Drug Delivery

Encapsulation in nanoliposomes or polymeric nanoparticles may mitigate solubility limitations and reduce off-target effects . Preliminary in vitro studies show a 40% increase in efficacy when the compound is delivered via PLGA nanoparticles .

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